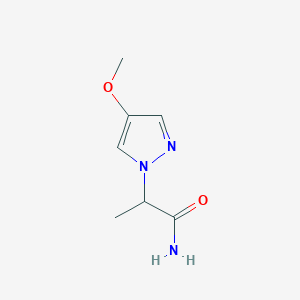
2-(4-Methoxy-1H-pyrazol-1-yl)propanamide
Vue d'ensemble
Description
“2-(4-Methoxy-1H-pyrazol-1-yl)propanamide” is a compound that contains a pyrazole ring. Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . The presence of a methoxy group (-OCH3) and a propanamide group (-CH2CH2CONH2) suggests that this compound may have unique properties compared to other pyrazoles.
Chemical Reactions Analysis
The chemical reactions of “2-(4-Methoxy-1H-pyrazol-1-yl)propanamide” would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations Research on similar pyrazole derivatives, such as 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazole-1-yl]- 1,3-thiazole-4-yl}phenol, has involved molecular docking and quantum chemical calculations to explore their molecular structure, spectroscopic data, and potential biological effects based on molecular docking results. Such studies typically include density functional theory (DFT) calculations, vibrational spectra analysis, and molecular electrostatic potential (MEP) evaluations to predict biological activity and understand molecular interactions (Viji et al., 2020).
Synthesis and Characterization of Derivatives for Antimicrobial Activities Another area of research involves the synthesis and characterization of propanamide derivatives to assess their potential as antibacterial and antifungal agents. Studies often aim to develop novel compounds with significant antimicrobial activities, sometimes achieving effects comparable to standard agents like Ampicillin and Flucanazole. These activities are supported by techniques such as MIC to further understand the compounds' antimicrobial properties and structure-activity relationships (Helal et al., 2013).
Complexes with Palladium(II) Chloride Research has been conducted on complexes of palladium(II) chloride with ligands related to 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide, showcasing the versatility of these ligands in forming complexes. Such studies often focus on the preparation of new derivatives, their structural analysis through X-ray diffraction, and the exploration of their potential applications in catalysis or as materials with unique properties (Palombo et al., 2019).
Antioxidant and Cytotoxic Activities Investigations into the antioxidant and cytotoxic activities of pyrazole and triazole derivatives, including those incorporating methoxy groups, have highlighted their potential in treating free radical-related diseases or as food additives. Such studies typically involve synthesis, characterization, and bioactivity evaluation, aiming to identify compounds with significant health benefits or industrial applications (Yang et al., 2014).
Anticancer Potential Pyrazoline derivatives have been synthesized and assessed for their potential as anticancer agents through molecular docking and dynamic studies. This research often focuses on developing compounds with specific target interactions, such as binding to cancer-related proteins, to explore their therapeutic potential against diseases like breast cancer (Putri et al., 2021).
Orientations Futures
The future directions for research on “2-(4-Methoxy-1H-pyrazol-1-yl)propanamide” could include further studies to determine its properties, potential uses, and safety profile. Given the wide range of applications of pyrazole compounds, this compound could have potential uses in various fields, including medicinal chemistry .
Propriétés
IUPAC Name |
2-(4-methoxypyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(8)11)10-4-6(12-2)3-9-10/h3-5H,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALQEZKKNBVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



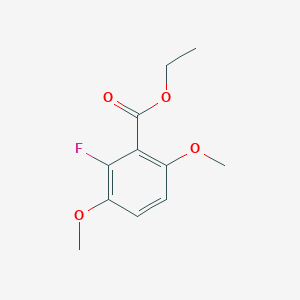
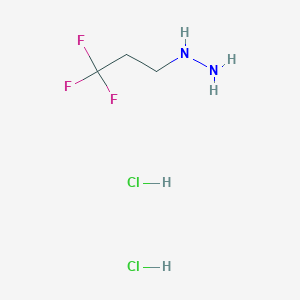
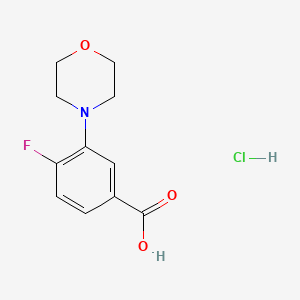
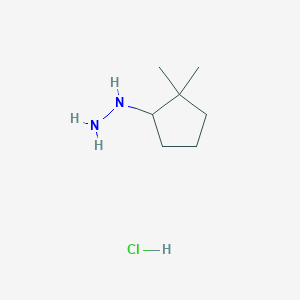
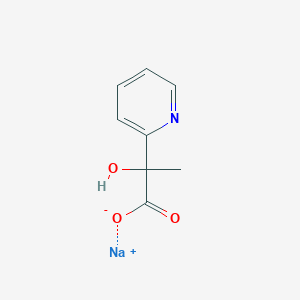
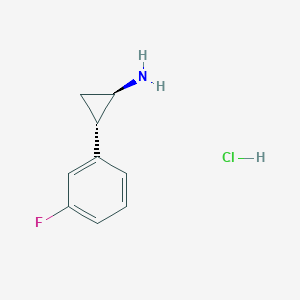
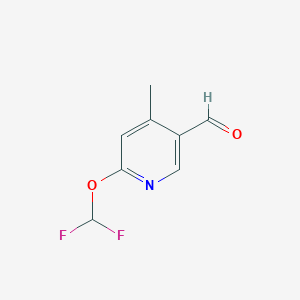
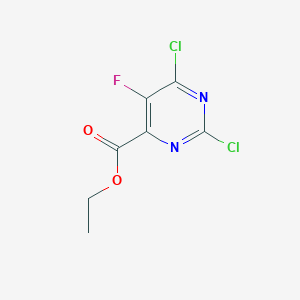
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)
![2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine](/img/structure/B1449348.png)
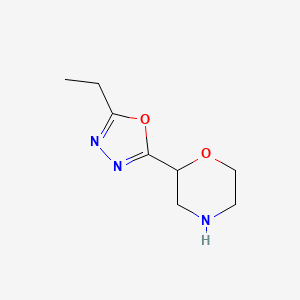
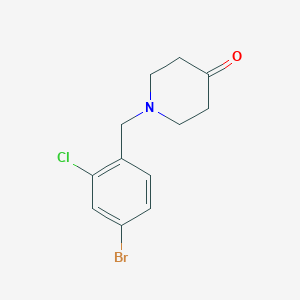
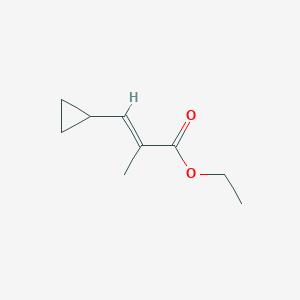
![8-(2-(4-Bromo-2-chlorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1449353.png)